2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine
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Overview
Description
2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine is a complex organic compound that features a piperazine ring, a pyrazine ring, and various substituted phenyl groups. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with a suitable diamine and a dihaloalkane.
Substitution Reactions: Introducing the 2,3-dimethylphenyl group and the 4-methylpiperidin-1-yl group through nucleophilic substitution.
Coupling Reactions: Using coupling agents like EDCI or DCC to link the pyrazine and phenyl groups.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or pyrazine rings.
Reduction: Reduction reactions could target the carbonyl group if present.
Substitution: Various substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but may include oxidized or reduced forms of the original compound, or substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
Ligand Design: Used in the design of ligands for metal complexes.
Biology
Receptor Binding Studies: Investigated for binding to various biological receptors.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Pharmacological Research: Studied for potential therapeutic effects, including anti-inflammatory or anti-cancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine would depend on its specific biological target. Generally, it may interact with receptors or enzymes, altering their activity through binding interactions. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine: Similar in structure but with different substituents.
This compound: Another analog with variations in the pyrazine or piperazine rings.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique binding properties or biological activities compared to its analogs.
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O2/c1-21-11-15-33(16-12-21)27-28(31-14-13-30-27)36-25-9-7-24(8-10-25)29(35)34-19-17-32(18-20-34)26-6-4-5-22(2)23(26)3/h4-10,13-14,21H,11-12,15-20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZMASGEIWFCIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC(=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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